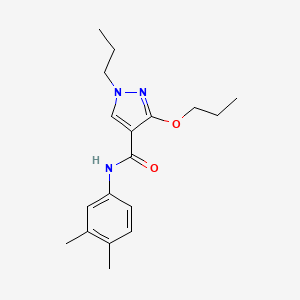
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, also known as DMDPP, is a synthetic compound used in a variety of laboratory experiments. It is a derivative of pyrazole and is a white, crystalline solid. DMDPP has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
科学的研究の応用
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 3-methoxy-1-propyl-1H-pyrazole-4-carboxylic acid, which is used in the synthesis of other compounds. N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has also been used in the study of biochemical and physiological processes, such as the effects of drugs on the brain and nervous system.
作用機序
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide acts as an agonist at the GABAA receptor, which is a type of neurotransmitter receptor found in the brain and nervous system. When N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide binds to the GABAA receptor, it activates the receptor and causes an influx of chloride ions into the neuron. This influx of ions causes the neuron to become more excitable, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter GABA, which is involved in the regulation of anxiety, fear, and relaxation. It has also been shown to increase the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and appetite. Additionally, N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been shown to increase the activity of the neurotransmitter dopamine, which is involved in the regulation of movement and reward.
実験室実験の利点と制限
The use of N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water and must be dissolved in an organic solvent before use. Additionally, N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be toxic in high doses and should be used with caution.
将来の方向性
There are a number of potential future directions for the use of N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide in scientific research. One potential direction is the use of N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide in the study of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide could be used in the study of drug addiction and the effects of drugs on the brain and nervous system. Finally, N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide could be used in the study of the development of new drugs, such as antidepressants and anxiolytics.
合成法
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be synthesized from a variety of starting materials, including 3-methoxy-1-propyl-1H-pyrazole-4-carboxylic acid, dimethylformamide, and potassium carbonate. The synthesis begins by reacting the acid with dimethylformamide in an aqueous solution of potassium carbonate. The reaction is then heated to reflux and allowed to cool. The resulting product is then recrystallized from methanol to yield N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-9-21-12-16(18(20-21)23-10-6-2)17(22)19-15-8-7-13(3)14(4)11-15/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXWRTGDZZOEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B6491141.png)
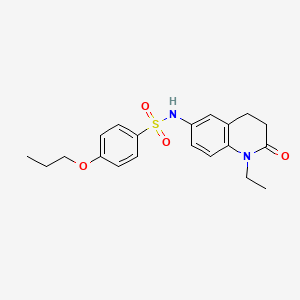
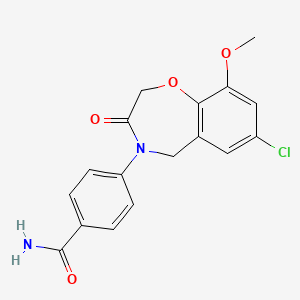
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6491185.png)
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6491193.png)

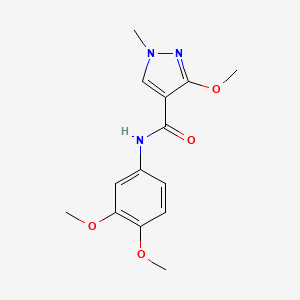
![N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6491229.png)
![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6491231.png)
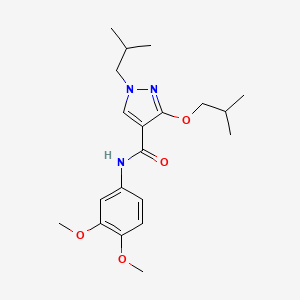
![2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B6491242.png)
![N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491249.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[(pyridin-3-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491256.png)
![N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6491259.png)